molecular formula C19H25N3 B14857845 2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline

2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B14857845
M. Wt: 295.4 g/mol
InChI Key: DFBXLJWYTPWOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features both piperidine and pyrrolidine rings attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Piperidine and Pyrrolidine Rings: The piperidine and pyrrolidine rings can be introduced through nucleophilic substitution reactions. For example, 4-chloroquinoline can react with 4-methylpiperidine and pyrrolidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core.

    Reduction: Reduced derivatives with hydrogenated quinoline core.

    Substitution: Substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperidin-1-yl)quinoline: Lacks the pyrrolidine ring.

    4-(Pyrrolidin-1-yl)quinoline: Lacks the piperidine ring.

    2-(4-Methylpiperidin-1-yl)-4-(morpholin-1-yl)quinoline: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-(4-Methylpiperidin-1-yl)-4-(pyrrolidin-1-yl)quinoline is unique due to the presence of both piperidine and pyrrolidine rings, which may confer distinct pharmacological properties and synthetic versatility compared to its analogs.

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-4-pyrrolidin-1-ylquinoline

InChI

InChI=1S/C19H25N3/c1-15-8-12-22(13-9-15)19-14-18(21-10-4-5-11-21)16-6-2-3-7-17(16)20-19/h2-3,6-7,14-15H,4-5,8-13H2,1H3

InChI Key

DFBXLJWYTPWOHP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4

Origin of Product

United States

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